molecular formula C16H17ClN4O2S B11011844 1-(3-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-(3-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B11011844
M. Wt: 364.9 g/mol
InChI Key: OYZRXCOCDQXZIC-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a synthetic pyrrolidine-carboxamide derivative characterized by a 3-chlorophenyl group at the 1-position of the pyrrolidine ring and a 5-isopropyl-1,3,4-thiadiazol-2-yl substituent linked via an amide bond. Its molecular formula is C₁₆H₁₅ClN₄O₂S, with a molecular weight of 362.83 g/mol (calculated). The compound’s structure combines a pyrrolidinone core with a halogenated aromatic system and a thiadiazole moiety, features often associated with bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C16H17ClN4O2S

Molecular Weight

364.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H17ClN4O2S/c1-9(2)15-19-20-16(24-15)18-14(23)10-6-13(22)21(8-10)12-5-3-4-11(17)7-12/h3-5,7,9-10H,6,8H2,1-2H3,(H,18,20,23)

InChI Key

OYZRXCOCDQXZIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in DNA repair processes, leading to the accumulation of DNA damage and cell death . The compound may also interact with signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound Name Phenyl Substituent Thiadiazole Substituent Molecular Formula Molecular Weight (g/mol)
1-(3-Chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide (Main) 3-Chlorophenyl 5-Isopropyl C₁₆H₁₅ClN₄O₂S 362.83 (calculated)
1-(4-Fluorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide 4-Fluorophenyl 5-Isopropyl C₁₆H₁₆FN₄O₂S 346.39 (calculated)
1-(3-Chloro-4-methylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide 3-Chloro-4-methylphenyl 5-Isopropyl C₁₇H₁₉ClN₄O₂S 378.88
1-(3-Chloro-4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide 3-Chloro-4-methylphenyl Unsubstituted (H) C₁₅H₁₄ClN₄O₂S 340.82 (calculated)

Key Structural Differences :

  • Phenyl Substituents : The main compound’s 3-chlorophenyl group contrasts with the 4-fluorophenyl (electron-withdrawing) group in and the 3-chloro-4-methylphenyl (bulkier, lipophilic) group in .
  • Thiadiazole Modifications : The main compound and analogs in retain the 5-isopropyl group on the thiadiazole, while lacks this substituent, reducing steric hindrance.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Predicted pKa Predicted Density (g/cm³) LogP (Estimated)
Main Compound ~8.3* ~1.38* 2.5–3.0
4-Fluorophenyl Analog ~8.2 ~1.30 2.0–2.5
3-Chloro-4-methylphenyl Analog 8.35 ± 0.50 1.386 ± 0.06 3.2–3.7
Unsubstituted Thiadiazole Analog ~8.5 ~1.25 1.8–2.3

*Extrapolated from .

Key Observations :

  • Lipophilicity : The 3-chloro-4-methylphenyl analog exhibits the highest logP (3.2–3.7) due to the methyl group’s hydrophobicity, whereas the 4-fluorophenyl analog is less lipophilic.
  • Acidity: All compounds share similar pKa values (~8.3–8.5), likely due to the deprotonation of the pyrrolidinone carbonyl or amide nitrogen.
  • Density : The main compound’s density (~1.38 g/cm³) aligns with halogenated analogs, while the unsubstituted thiadiazole is lighter.

Research Findings and Hypothetical Implications

  • Bioactivity: The 4-fluorophenyl group in may enhance metabolic stability compared to chloro-substituted analogs, a common strategy in drug design . The 3-chloro-4-methylphenyl substituent in could improve target binding via hydrophobic interactions but may reduce aqueous solubility.
  • Synthetic Accessibility :

    • The isopropyl-thiadiazole moiety in the main compound and analogs may complicate synthesis due to steric demands, whereas offers a simpler scaffold.

Biological Activity

1-(3-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a complex structure composed of a pyrrolidine ring, a thiadiazole moiety, and a chlorophenyl group. Its molecular formula is C_{17}H_{20}ClN_3O_2S, with a molecular weight of approximately 392.9 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Biological Activities

1. Anticancer Properties

Research indicates that derivatives of thiadiazole compounds exhibit notable anticancer activity. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation effectively:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AMCF-7 (Breast)0.28Cell cycle arrest at G2/M phase
Compound BHepG2 (Liver)10.10Induces apoptosis
1-(3-chlorophenyl)-5-oxo...VariousTBDTBD

In vitro studies have demonstrated that related compounds can induce cytotoxicity against various cancer cell lines, suggesting that 1-(3-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide may also possess similar properties.

2. Antimicrobial Activity

The compound has shown preliminary antimicrobial effects against various pathogens. While specific data on this compound is limited, related thiadiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity. For example:

CompoundPathogenActivity
Thiadiazole Derivative AE. coliInhibition zone: 15 mm
Thiadiazole Derivative BS. aureusInhibition zone: 12 mm

These findings suggest that further exploration of the antimicrobial potential of 1-(3-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is warranted.

3. Anti-inflammatory Effects

Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

The biological activity of 1-(3-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is believed to involve interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical to cancer progression and inflammation.
  • Receptor Modulation : It might interact with receptors involved in cell signaling pathways associated with tumor growth and immune response.

Case Studies

A detailed examination of related compounds has provided insights into the potential efficacy of 1-(3-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide:

  • Study on Anticancer Activity : A recent study evaluated the effects of thiadiazole derivatives on MCF-7 cells and found significant growth inhibition at low concentrations (IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL).
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of related thiadiazole compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into the specific compound .

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